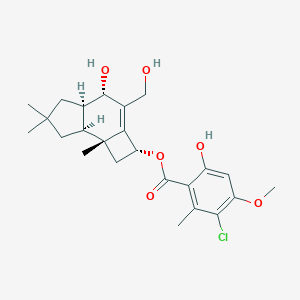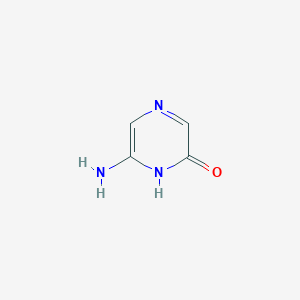
6-氨基吡嗪-2-醇
描述
6-Aminopyrazin-2-ol is a heterocyclic compound with the molecular formula C₄H₅N₃O It is characterized by a pyrazine ring substituted with an amino group at the 6-position and a hydroxyl group at the 2-position
科学研究应用
6-Aminopyrazin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
Target of Action
This compound may have multiple targets due to its structural similarity to other aminopyrazines
Mode of Action
The mode of action of 6-Aminopyrazin-2-ol is currently unknown . Aminopyrazines are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors . The exact interaction of 6-Aminopyrazin-2-ol with its targets and the resulting changes would need to be determined through further experimental studies.
Biochemical Pathways
Aminopyrazines can potentially affect a wide range of biochemical pathways depending on their specific targets. These could include signal transduction pathways, metabolic pathways, or regulatory pathways . The downstream effects would depend on the specific pathway and target involved.
生化分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Aminopyrazin-2-ol can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Aminopyrazin-2-ol remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to 6-Aminopyrazin-2-ol can lead to sustained inhibition of GSK-3β and other targets, resulting in prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of 6-Aminopyrazin-2-ol vary with different dosages in animal models. At low doses, this compound can effectively inhibit GSK-3β and modulate cellular functions without causing significant toxicity. At high doses, 6-Aminopyrazin-2-ol may exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
6-Aminopyrazin-2-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, the inhibition of GSK-3β by 6-Aminopyrazin-2-ol can affect glycogen metabolism and glucose homeostasis. Additionally, 6-Aminopyrazin-2-ol may interact with other metabolic enzymes, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Aminopyrazin-2-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, 6-Aminopyrazin-2-ol may be transported into cells via specific membrane transporters and subsequently distributed to various organelles. The binding of 6-Aminopyrazin-2-ol to intracellular proteins can also influence its localization and activity .
Subcellular Localization
The subcellular localization of 6-Aminopyrazin-2-ol is crucial for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, 6-Aminopyrazin-2-ol may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. The subcellular localization of 6-Aminopyrazin-2-ol can influence its interactions with biomolecules and its overall cellular effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyrazin-2-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-diaminopyrazine with formic acid, which leads to the formation of the desired compound under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of 6-Aminopyrazin-2-ol can be achieved through optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions: 6-Aminopyrazin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinones.
Reduction: Reduction reactions can convert the hydroxyl group to an amino group, forming diamino derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include pyrazinones, diamino derivatives, and various substituted pyrazines, depending on the specific reaction conditions and reagents used.
相似化合物的比较
2-Aminopyrimidine: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.
6-Aminopyridin-2-ol: Contains a pyridine ring with similar functional groups.
2-Aminopyrazine: Lacks the hydroxyl group present in 6-Aminopyrazin-2-ol.
Uniqueness: 6-Aminopyrazin-2-ol is unique due to the presence of both amino and hydroxyl groups on the pyrazine ring, which imparts distinct chemical reactivity and biological activity
属性
IUPAC Name |
6-amino-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-6-2-4(8)7-3/h1-2H,(H3,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYFWQDQLAEMAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101257-36-7 | |
| Record name | 6-aminopyrazin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



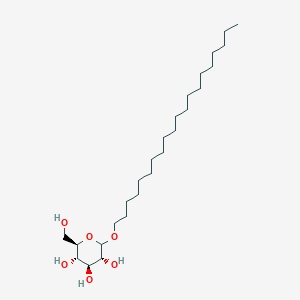
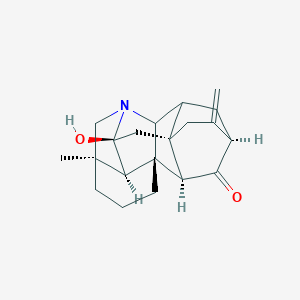



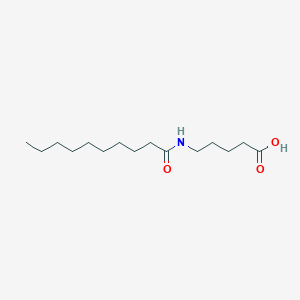
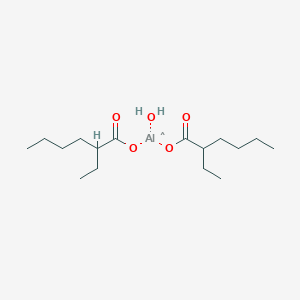

![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)
